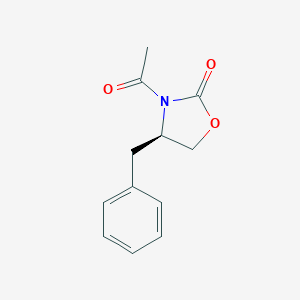

(R)-3-Acetyl-4-benzyloxazolidin-2-one

Description

The exact mass of the compound (R)-3-Acetyl-4-benzyloxazolidin-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (R)-3-Acetyl-4-benzyloxazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-Acetyl-4-benzyloxazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4R)-3-acetyl-4-benzyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-9(14)13-11(8-16-12(13)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMVGXIZVSPMNPD-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20927841 | |

| Record name | 3-Acetyl-4-benzyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132836-66-9 | |

| Record name | 3-Acetyl-4-benzyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Solubility Properties of (R)-3-Acetyl-4-benzyloxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of (R)-3-Acetyl-4-benzyloxazolidin-2-one in Asymmetric Synthesis

(R)-3-Acetyl-4-benzyloxazolidin-2-one is a member of the esteemed class of Evans chiral auxiliaries, which are instrumental in modern organic chemistry for achieving high levels of stereocontrol in asymmetric synthesis.[1] The temporary incorporation of this chiral auxiliary onto a prochiral substrate allows for diastereoselective transformations, such as alkylations and aldol reactions.[1] The predictable stereochemical outcomes afforded by these auxiliaries are of paramount importance in the synthesis of complex, enantiomerically pure molecules, particularly in the development of pharmaceutical agents where the chirality of a molecule can dictate its therapeutic efficacy and safety. A thorough understanding of the physical and solubility properties of (R)-3-Acetyl-4-benzyloxazolidin-2-one is therefore crucial for its effective handling, reaction setup, and purification.

Core Physical Properties

The physical properties of a chiral compound are fundamental to its identity and purity. For enantiomers such as the (R) and (S) forms of 3-Acetyl-4-benzyloxazolidin-2-one, most physical properties are identical. The key distinguishing feature is their interaction with plane-polarized light, which is equal in magnitude but opposite in direction.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₃ | [2] |

| Molecular Weight | 219.24 g/mol | [2] |

| Appearance | White to off-white solid/powder | Inferred from typical appearance of chiral auxiliaries |

| Melting Point | 104-106 °C | [3] |

| Specific Rotation ([α]²⁰/D) | approx. -110° (c=1 in methanol) | [3] |

Note on enantiomeric properties: The data for melting point and the magnitude of specific rotation are derived from the well-documented (S)-(+)-3-Acetyl-4-benzyloxazolidin-2-one.[3] Enantiomers possess identical melting points, boiling points, and solubility in achiral solvents. However, their specific rotations are equal in magnitude but opposite in sign. Therefore, the (R)-isomer is expected to have a negative specific rotation of approximately -110°.

Spectroscopic Data

-

¹H NMR and ¹³C NMR: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Data for the (S)-isomer is available on platforms such as SpectraBase.

-

IR Spectroscopy: Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies would include those for the carbonyl groups of the acetyl and oxazolidinone moieties, as well as the aromatic C-H bonds of the benzyl group.

Solubility Profile

The solubility of (R)-3-Acetyl-4-benzyloxazolidin-2-one is a critical parameter for its use in synthesis, influencing solvent choice for reactions and purification methods like crystallization. While extensive quantitative solubility data is not widely published, a qualitative understanding can be derived from its structure and general knowledge of similar organic compounds.

General Solubility Characteristics:

-

Polar Aprotic Solvents: Expected to be soluble in polar aprotic solvents such as tetrahydrofuran (THF), ethyl acetate (EtOAc), dichloromethane (DCM), and acetone. These solvents are commonly used for reactions involving Evans auxiliaries.

-

Polar Protic Solvents: Likely to have some solubility in polar protic solvents like methanol and ethanol, particularly with heating.

-

Nonpolar Solvents: Generally expected to have lower solubility in nonpolar solvents like hexanes and toluene at room temperature, although this can be advantageous for purification by precipitation or crystallization.

-

Water: Expected to be poorly soluble in water due to the presence of the nonpolar benzyl and acetyl groups.

A systematic approach to determining the solubility in a laboratory setting is outlined in the experimental protocols section.

Experimental Protocols for Property Determination

The following section details the methodologies for determining the key physical and solubility properties of (R)-3-Acetyl-4-benzyloxazolidin-2-one, with an emphasis on the rationale behind the experimental choices.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.

Protocol:

-

Sample Preparation: A small amount of the crystalline (R)-3-Acetyl-4-benzyloxazolidin-2-one is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Approximate Melting Point Determination: A rapid heating rate (10-20 °C/minute) is initially used to determine an approximate melting range.

-

Accurate Melting Point Determination: The apparatus is allowed to cool, and a fresh sample is heated slowly, at a rate of 1-2 °C/minute, starting from a temperature about 15-20 °C below the approximate melting point.

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting range.

Causality Behind the Protocol:

-

Slow Heating Rate: A slow heating rate during the final determination is crucial to ensure that the temperature of the heating block and the sample are in thermal equilibrium, leading to an accurate measurement.

-

Pure Sample: The use of a pure, crystalline sample is essential for obtaining a sharp and reproducible melting point.

Caption: Workflow for Specific Rotation Measurement.

Qualitative Solubility Determination

This protocol provides a systematic way to assess the solubility of (R)-3-Acetyl-4-benzyloxazolidin-2-one in various solvents.

Protocol:

-

Initial Test: To a test tube containing approximately 20-30 mg of the compound, add 1 mL of the chosen solvent.

-

Observation at Room Temperature: Agitate the mixture at room temperature for 1-2 minutes and observe for dissolution.

-

Heating: If the compound is not soluble at room temperature, gently heat the mixture and observe for any changes in solubility.

-

Cooling: If the compound dissolves upon heating, allow the solution to cool to room temperature and observe if precipitation occurs.

-

Classification: The solubility is classified as:

-

Soluble: Dissolves completely at room temperature.

-

Sparingly Soluble: Partially dissolves at room temperature or fully dissolves with heating.

-

Insoluble: Does not visibly dissolve, even with heating.

-

Causality Behind the Protocol:

-

Standardized Amounts: Using consistent amounts of solute and solvent allows for a semi-quantitative comparison of solubility across different solvents.

-

Temperature Variation: Assessing solubility at both room temperature and with heating provides a more complete picture of the compound's solubility profile.

Caption: Logical Flow for Qualitative Solubility Testing.

Conclusion

The physical and solubility properties of (R)-3-Acetyl-4-benzyloxazolidin-2-one are fundamental to its application as a chiral auxiliary in asymmetric synthesis. A clear understanding of its melting point, specific rotation, and solubility in various organic solvents enables researchers and drug development professionals to design robust synthetic routes, ensure the purity of their intermediates, and optimize reaction and purification conditions. The experimental protocols provided herein offer a framework for the consistent and accurate determination of these critical parameters.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 735929, (S)-(+)-3-Acetyl-4-benzyl-2-oxazolidinone. Retrieved from [Link].

-

Wikipedia contributors. (2023, November 28). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].

-

PubChem. (S)-(+)-3-Acetyl-4-benzyl-2-oxazolidinone. Retrieved from [Link].

-

Wikipedia. Chiral auxiliary. Retrieved from [Link].

Sources

The Cornerstone of Acyclic Stereocontrol: A Technical Guide to Evans' Chiral Auxiliaries

Abstract

In the landscape of asymmetric synthesis, the ability to predictably and reliably control the stereochemical outcome of carbon-carbon bond-forming reactions is paramount. This is particularly crucial in the development of complex chiral molecules such as natural products and pharmaceutical agents. Among the myriad of strategies developed, the use of chiral auxiliaries remains a robust and highly effective method for introducing stereocenters with a high degree of fidelity. Pioneered by David A. Evans, oxazolidinone-based chiral auxiliaries have emerged as a gold standard, offering exceptional levels of stereocontrol in a variety of transformations, most notably in alkylation and aldol reactions. This in-depth technical guide provides a comprehensive overview of the mechanistic principles underpinning the stereodirecting power of Evans' auxiliaries. We will delve into the critical factors governing the formation of key intermediates, the transition state models that dictate the stereochemical outcome, and provide field-proven protocols for their application and subsequent removal. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding and practical application of this powerful synthetic tool.

Introduction: The Imperative of Asymmetric Synthesis

Many biological molecules and pharmaceutical targets are chiral, existing as one of two non-superimposable mirror images, or enantiomers. Often, only one enantiomer exhibits the desired biological activity, while the other may be inactive or even elicit undesirable side effects. Consequently, the synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry and drug development.[1] Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction.[1] After the desired transformation, the auxiliary is removed, having imparted its chiral information to the molecule, and can often be recovered for reuse.

Evans' oxazolidinone auxiliaries, derived from readily available amino acids, have proven to be exceptionally versatile and reliable in this regard.[2][3] Their efficacy stems from a combination of predictable enolate geometry and effective facial shielding, which we will explore in detail.

The Heart of the Matter: Structure and Acylation of Evans' Auxiliaries

The most commonly employed Evans' auxiliaries are derived from L-valine and L-phenylalanine. The substituent at the 4-position of the oxazolidinone ring is the primary stereocontrolling element.

The first step in utilizing an Evans' auxiliary is its acylation to form an N-acyl oxazolidinone. This is a crucial step as the nature of the acyl group will determine the subsequent enolization and reaction.

Experimental Protocol: Acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

A robust and mild procedure for acylation avoids the use of strong bases like n-butyllithium.[2]

-

To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at room temperature is added 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

-

The desired acylating agent, for instance, propionic anhydride (1.5 eq), is added dropwise.

-

The reaction mixture is stirred at room temperature overnight or heated to reflux for a shorter duration.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by flash chromatography.

The Key to Stereocontrol: Enolate Formation and the Zimmerman-Traxler Model

The remarkable stereoselectivity of reactions involving Evans' auxiliaries is a direct consequence of the predictable formation of a specific enolate geometry and the subsequent diastereoselective reaction of this enolate.

The Predominance of the Z-Enolate

In the majority of cases, particularly in aldol reactions, the enolization of N-acyl oxazolidinones with a Lewis acid and a hindered base, such as dibutylboron triflate (Bu₂BOTf) and diisopropylethylamine (DIPEA), proceeds with high selectivity to afford the Z-enolate.[3][4] This selectivity is rationalized by a six-membered chair-like transition state during deprotonation, where steric interactions are minimized when the R group of the acyl moiety is in a pseudo-equatorial position, leading to the Z-enolate geometry.[5]

The Zimmerman-Traxler Model in Action

The stereochemical outcome of the aldol reaction is elegantly explained by the Zimmerman-Traxler model, which posits a chair-like six-membered transition state.[6] In the case of the Z-boron enolate derived from an Evans' auxiliary, the reaction with an aldehyde proceeds through a transition state where both the enolate and the aldehyde carbonyl oxygen atoms are coordinated to the boron atom.[3][7]

Several key factors contribute to the high diastereoselectivity observed:

-

Chair-like Transition State: This is the lowest energy conformation for the six-membered ring.

-

Equatorial Substituents: To minimize steric hindrance, both the R group of the aldehyde and the α-substituent of the enolate preferentially occupy pseudo-equatorial positions.[3]

-

Dipole Minimization: The dipole moments of the oxazolidinone carbonyl and the enolate C-O bond are oriented in opposite directions to minimize electrostatic repulsion.[4]

-

Facial Shielding: The substituent at the 4-position of the oxazolidinone ring sterically blocks one face of the enolate, forcing the aldehyde to approach from the less hindered face.[8]

The interplay of these factors leads to the formation of the syn-aldol product with a high degree of stereocontrol.

Caption: Zimmerman-Traxler Model for Evans' Auxiliary Controlled Aldol Reaction.

Applications in Asymmetric Synthesis

Diastereoselective Alkylation

The alkylation of enolates derived from Evans' auxiliaries provides a powerful method for the enantioselective synthesis of α-substituted carboxylic acids.[9] The enolate, typically a lithium or sodium enolate, is chelated in a rigid conformation, and the substituent on the auxiliary directs the incoming electrophile to the opposite face.[10]

Table 1: Diastereoselectivity in the Alkylation of Evans' Auxiliary-Derived Enolates

| Auxiliary Substituent (R) | Electrophile (E-X) | Diastereomeric Ratio (dr) | Reference |

| Benzyl | Benzyl bromide | >99:1 | [9] |

| Isopropyl | Benzyl bromide | 98:2 | [9] |

| Benzyl | Methyl iodide | 93:7 | [9] |

| Isopropyl | Methyl iodide | 90:10 | [9] |

Experimental Protocol: Asymmetric Alkylation[12]

-

A solution of the N-acyl oxazolidinone (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

-

A strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq), is added dropwise to form the enolate.

-

The alkylating agent (e.g., allyl iodide, 1.2 eq) is then added, and the reaction is stirred at low temperature until completion.

-

The reaction is quenched with saturated aqueous ammonium chloride and warmed to room temperature.

-

The product is extracted, and the combined organic layers are washed, dried, and concentrated. The diastereomeric ratio can be determined by NMR or GC analysis of the crude product before purification by flash chromatography.

Diastereoselective Aldol Reactions

As previously discussed, the aldol reaction of boron enolates derived from Evans' auxiliaries is a highly reliable method for the synthesis of syn-aldol products.[3][4]

Table 2: Diastereoselectivity in Evans' Auxiliary-Mediated Aldol Reactions

| Auxiliary Substituent (R) | Aldehyde | Diastereomeric Ratio (syn:anti) | Reference |

| Isopropyl | Isobutyraldehyde | >99:1 | [4] |

| Benzyl | Benzaldehyde | 98:2 | [4] |

| Isopropyl | Propionaldehyde | 97:3 | [4] |

| Benzyl | Acetaldehyde | 95:5 | [4] |

Experimental Protocol: Asymmetric Aldol Reaction[7]

-

To a solution of the N-acyl oxazolidinone (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added diisopropylethylamine (1.2 eq).

-

Dibutylboron triflate (1.1 eq) is added dropwise, and the mixture is stirred for 30 minutes to form the Z-boron enolate.

-

The reaction is cooled to -78 °C, and the aldehyde (1.2 eq) is added dropwise.

-

The reaction is stirred at -78 °C for 2 hours, then warmed to 0 °C and stirred for an additional hour.

-

The reaction is quenched by the sequential addition of methanol and a mixture of methanol and 30% hydrogen peroxide.

-

After vigorous stirring, the mixture is worked up, and the aldol adduct is purified by flash chromatography.

Beyond Alkylation and Aldol Reactions: Diels-Alder and Conjugate Additions

The utility of Evans' auxiliaries extends to other important carbon-carbon bond-forming reactions.

-

Diels-Alder Reactions: N-Acryloyl oxazolidinones act as excellent dienophiles in Diels-Alder reactions. A Lewis acid chelates the two carbonyl oxygens, locking the dienophile in a conformation where the auxiliary's substituent shields one face, leading to high endo/exo and facial selectivity.[11]

-

Conjugate Additions: Evans' auxiliaries have been successfully employed in diastereoselective conjugate additions of various nucleophiles, including organocuprates and thiols, to α,β-unsaturated N-acyl oxazolidinones.[12][13][14]

The Final Step: Auxiliary Removal

A critical aspect of using a chiral auxiliary is its efficient and non-destructive removal to unveil the desired chiral product. Several methods have been developed for the cleavage of Evans' auxiliaries, providing access to a range of functional groups.

-

Hydrolysis to Carboxylic Acids: Treatment with lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂) is a common method to obtain the carboxylic acid.[15][16]

-

Reduction to Alcohols: Lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) can be used to reduce the imide to the corresponding primary alcohol.[17]

-

Conversion to Esters: Transesterification with various alkoxides provides the corresponding esters.

-

Conversion to Weinreb Amides: Reaction with the dimethylaluminum salt of N,O-dimethylhydroxylamine yields the corresponding Weinreb amide, a versatile intermediate for the synthesis of ketones.

Conclusion: An Enduring Legacy in Asymmetric Synthesis

The development of Evans' chiral auxiliaries represents a landmark achievement in asymmetric synthesis. The principles of stereocontrol that they embody—predictable enolate geometry and effective facial shielding—have not only provided a practical and reliable method for the synthesis of a vast array of complex chiral molecules but have also deepened our fundamental understanding of stereoselectivity. The continued widespread use of these auxiliaries in both academic and industrial settings is a testament to their robustness, versatility, and the high fidelity with which they transfer chiral information. As the demand for enantiomerically pure compounds continues to grow, the legacy of Evans' auxiliaries as a cornerstone of acyclic stereocontrol is secure.

References

- Evans, D. A. (1982). Studies in Asymmetric Synthesis. The Development of Practical Chiral Enolate Synthons. Aldrichimica Acta, 15(1), 23-32.

-

Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (2002). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 79(11), 1354. [Link]

-

Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]

-

Evans, D. A., Nelson, J. V., Vogel, E., & Taber, T. R. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(11), 3099–3111. [Link]

-

Scribd. (n.d.). Evans Auxiliary Procedure. Retrieved from [Link]

-

Smith, T. E., et al. (2002). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Link]

-

Sibi, M. P., & Venkatraman, L. (2004). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Current organic synthesis, 1(4), 355–371. [Link]

-

Evans, D. A., Chapman, K. T., & Bisaha, J. (1988). Asymmetric Diels-Alder cycloaddition reactions with chiral α,β-unsaturated N-acyloxazolidinones. Journal of the American Chemical Society, 110(4), 1238–1256. [Link]

-

Anonymous. (n.d.). evans enolate alkylation-hydrolysisx. Retrieved from [Link]

-

Slideshare. (n.d.). Evans aldol ppt. Retrieved from [Link]

- Ortiz-Marciales, M., et al. (2005). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Current Organic Synthesis, 2(4), 587-601.

-

Sibi, M. P., & Jasperse, C. P. (1998). Free Radical-Mediated Intermolecular Conjugate Additions. Effect of the Lewis Acid, Chiral Auxiliary, and Additives on Diastereoselectivity. Journal of the American Chemical Society, 120(14), 3339–3349. [Link]

- Sarpong, R., et al. (2003). The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. The Journal of organic chemistry, 68(20), 7622–7633.

-

Coconote. (2025). Overview of Evans Aldol Reaction Techniques. Retrieved from [Link]

-

Kwan, E. (n.d.). Diastereoselective Aldol Reactions for Everyone. Retrieved from [Link]

-

Smith, T. E., et al. (2002). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. ResearchGate. [Link]

-

Maloney, K. M., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1546–1552. [Link]

-

Easton, C. J., & Arts, M. J. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847–853. [Link]

- Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis - The Essentials (pp. 2-11). Wiley-VCH.

- Huang, P.-Q., & Chen, L.-Y. (2023). Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions. Chinese Journal of Chemistry, 41(24), 3213-3238.

-

Myers, A. G. (n.d.). Asymmetric Alkylation of Enolates. Retrieved from [Link]

-

Anonymous. (n.d.). Chapter 1: Enolate Alkylations. Retrieved from [Link]

- Zhang, Z., & Collum, D. B. (2017). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. The Journal of organic chemistry, 82(14), 7595–7601.

-

Zhang, Z., & Collum, D. B. (2018). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. PubMed Central. [Link]

-

Zhang, Z., & Collum, D. B. (2017). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. PubMed. [Link]

-

ChemTube3D. (n.d.). Evans auxilary-controlled enantioselective syn Aldol reaction. Retrieved from [Link]

-

Kwan, E. (n.d.). Diastereoselective Aldol Reactions for Everyone. Retrieved from [Link]

-

Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of.alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]

-

Zhang, Z., & Collum, D. B. (2018). Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanisms of Alkylations. Journal of the American Chemical Society, 140(48), 16675–16684. [Link]

- Palomo, C., Oiarbide, M., & García, J. M. (2004). Stereoselective Aldol Condensations.

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. chemistry.williams.edu [chemistry.williams.edu]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. youtube.com [youtube.com]

- 6. ekwan.github.io [ekwan.github.io]

- 7. scribd.com [scribd.com]

- 8. chemtube3d.com [chemtube3d.com]

- 9. york.ac.uk [york.ac.uk]

- 10. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 11. chemtube3d.com [chemtube3d.com]

- 12. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. connectsci.au [connectsci.au]

- 17. uwindsor.ca [uwindsor.ca]

Literature review on the applications of N-acyloxazolidinones

An In-depth Technical Guide to the Applications of N-acyloxazolidinones in Asymmetric Synthesis

Authored by Gemini, Senior Application Scientist

Introduction: The Enduring Legacy of Evans Auxiliaries

In the landscape of modern organic synthesis, the pursuit of stereochemical control is paramount. The ability to selectively generate a single enantiomer of a chiral molecule is critical in drug development, where different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Among the most robust and reliable strategies to achieve this is the use of chiral auxiliaries: chiral molecules that are temporarily incorporated into a substrate to direct a stereoselective transformation. Once the desired stereocenter is set, the auxiliary is cleaved, having fulfilled its role as a "chiral director."

Pioneered by David A. Evans and his research group in the early 1980s, N-acyloxazolidinones have emerged as one of the most powerful and versatile classes of chiral auxiliaries.[1][2][3] Their widespread adoption stems from their ability to confer exceptionally high levels of stereocontrol in a variety of crucial carbon-carbon bond-forming reactions.[4][5] The predictable stereochemical outcomes, reliable protocols, and the commercial availability of the parent oxazolidinones have solidified their status as an indispensable tool in the total synthesis of complex natural products and medicinal agents.[2][6][7]

This guide provides a comprehensive overview of the core applications of N-acyloxazolidinones. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying mechanistic principles that govern their remarkable efficacy. We will explore the journey from auxiliary attachment to the execution of key asymmetric transformations and the final, crucial step of auxiliary removal, grounding these concepts in field-proven insights and practical applications.

Chapter 1: The Foundation of Stereocontrol

The success of N-acyloxazolidinones hinges on a combination of steric and electronic factors that create a highly ordered and predictable reactive environment. Derived from readily available chiral amino alcohols like valinol or phenylalaninol, these auxiliaries are attached to a carboxylic acid substrate to form an N-acyl imide.[8]

The General Workflow: A Strategy of Temporary Association

The entire synthetic strategy can be visualized as a three-stage process: attachment, diastereoselective reaction, and cleavage. This workflow ensures that the chirality of the auxiliary is effectively transferred to the substrate, which is then released in an enantiomerically enriched form, with the auxiliary being recovered for potential reuse.

Caption: General workflow for asymmetric synthesis using an N-acyloxazolidinone auxiliary.

Attaching the Auxiliary: N-Acylation Methods

The first crucial step is the formation of the N-acyloxazolidinone. The choice of acylation method depends on the stability of the substrate and the desired reaction scale.

Traditional Method (Strong Base): The most common method involves deprotonation of the oxazolidinone's N-H bond with a strong base like n-butyllithium (n-BuLi) at low temperatures, followed by quenching with a reactive acyl donor such as an acid chloride or anhydride.[1][9] While highly effective, the use of n-BuLi can be problematic for substrates sensitive to strong bases.[1]

Milder, Catalytic Methods: To circumvent the use of pyrophoric and highly basic reagents, several milder protocols have been developed.

-

DMAP Catalysis: Using 4-(dimethylamino)pyridine (DMAP) as a nucleophilic catalyst allows for the direct acylation of the neutral oxazolidinone with an acid anhydride, often at room temperature.[9]

-

Acid Fluorides: Acyl fluorides have been shown to react cleanly with oxazolidinones in the presence of a mild organic base like triethylamine (NEt₃), providing high yields of the N-acylated product.[1]

-

Oxidative NHC Catalysis: A modern, environmentally benign approach utilizes N-heterocyclic carbene (NHC) catalysis to couple aldehydes directly with oxazolidinones in the presence of air as the oxidant.[10][11] This method avoids the pre-formation of activated acyl donors.[11]

Protocol 1: DMAP-Catalyzed N-Acylation

-

To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in a suitable solvent (e.g., THF or toluene) is added propionic anhydride (1.2 equiv.), triethylamine (1.5 equiv.), and a catalytic amount of DMAP (0.1 equiv.).

-

The reaction mixture is stirred at room temperature overnight or heated to reflux for 30-60 minutes to expedite the reaction.[9]

-

Upon completion (monitored by TLC or LC-MS), the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed sequentially with dilute HCl, saturated NaHCO₃, and brine, then dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to yield the pure N-propionyl oxazolidinone.

Chapter 2: Core Applications in Asymmetric Synthesis

Once the N-acyloxazolidinone is formed, it becomes a powerful substrate for a range of highly diastereoselective transformations. The stereochemical outcome is dictated by the chiral auxiliary, which effectively shields one face of the reactive enolate intermediate.

Asymmetric Alkylation

The asymmetric alkylation of N-acyloxazolidinone-derived enolates is a cornerstone of this methodology, providing reliable access to α-substituted chiral carboxylic acids.[2][4]

Mechanism of Stereocontrol: Upon deprotonation with a base like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), a rigid, chelated (Z)-enolate is formed.[8][9] The metal cation (Li⁺ or Na⁺) coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, locking the conformation. The bulky substituent at the C4 position of the auxiliary (e.g., benzyl or isopropyl group) effectively blocks the si-face of the enolate. Consequently, the incoming electrophile is forced to approach from the less sterically hindered re-face, leading to a predictable stereochemical outcome.[4][8]

Caption: Stereocontrol in asymmetric alkylation via a chelated Z-enolate intermediate.

Protocol 2: Diastereoselective Alkylation

-

The N-acyloxazolidinone (1.0 equiv.) is dissolved in anhydrous THF and the solution is cooled to -78 °C under an inert atmosphere (N₂ or Ar).

-

A solution of NaHMDS (1.1 equiv., typically 1.0 M in THF) is added dropwise, and the mixture is stirred for 30-60 minutes to ensure complete enolate formation.[9]

-

The electrophile (e.g., benzyl bromide or allyl iodide, 1.2 equiv.) is added, and the reaction is stirred at -78 °C for 1-4 hours.

-

The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

-

The mixture is warmed to room temperature and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.

-

The diastereomeric ratio (d.r.) of the crude product can be determined by ¹H NMR or GC analysis before purification by flash chromatography.

| Electrophile (E+) | Base | Diastereomeric Ratio (d.r.) | Reference |

| Benzyl Bromide | LDA | >99:1 | [8] |

| Methyl Iodide | NaHMDS | 91:9 | [8] |

| Allyl Iodide | NaHMDS | >95:5 | [9] |

| Isopropyl Iodide | LDA | >98:2 | [3] |

Asymmetric Aldol Additions

N-acyloxazolidinones are exceptionally effective in controlling the stereochemistry of aldol additions, a fundamental C-C bond-forming reaction. By selecting the appropriate metal enolate (typically boron or titanium), one can reliably generate syn-aldol products with high diastereoselectivity.[8][12]

Mechanism of Stereocontrol: The reaction proceeds through a closed, chair-like six-membered transition state, as described by the Zimmerman-Traxler model. Formation of a boron (Z)-enolate using reagents like dibutylboron triflate (Bu₂BOTf) and a tertiary amine base is key. In the transition state with the aldehyde, both the R group of the aldehyde and the C4 substituent of the auxiliary are forced into equatorial positions to minimize steric strain. This arrangement dictates the relative stereochemistry of the two newly formed stereocenters, leading preferentially to the syn-adduct.[8]

Caption: Chair-like transition state leading to the formation of the syn-aldol adduct.

Protocol 3: Boron-Mediated Asymmetric Aldol Addition

-

The N-acyloxazolidinone (1.0 equiv.) is dissolved in anhydrous CH₂Cl₂ and cooled to 0 °C under an inert atmosphere.

-

Dibutylboron triflate (1.1 equiv.) is added dropwise, followed by the slow addition of a tertiary amine base (e.g., triethylamine or diisopropylethylamine, 1.2 equiv.). The mixture is stirred at 0 °C for 30 minutes, then cooled to -78 °C.

-

The aldehyde (1.2 equiv.), either neat or as a solution in CH₂Cl₂, is added dropwise. The reaction is stirred at -78 °C for 1-2 hours, then at 0 °C for 1 hour.

-

The reaction is quenched by the addition of a pH 7 phosphate buffer and methanol. Hydrogen peroxide (30% aq.) is added carefully at 0 °C to oxidize the boron byproducts.

-

After vigorous stirring for 1 hour, the mixture is extracted, and the organic layer is washed, dried, and concentrated.

-

The product is purified by flash chromatography. Diastereoselectivities typically exceed 95:5.[13]

Asymmetric Conjugate Additions

N-α,β-unsaturated acyloxazolidinones serve as excellent Michael acceptors for the stereocontrolled 1,4-conjugate addition of nucleophiles. This strategy is crucial for constructing stereocenters at the β-position relative to a carbonyl group.[7][14]

High levels of asymmetric induction are achieved because the (Z)-enolate, which forms after the initial 1,4-addition, is shielded by the auxiliary's C4 substituent in the same manner as in the alkylation reaction. Protonation of this enolate intermediate occurs from the less hindered face, establishing the stereochemistry at the α-position. The stereochemistry of the β-position is controlled by the nucleophile's facial-selective attack on the s-cis conformation of the Michael acceptor, which is enforced by chelation to a Lewis acid.

Recently, bifunctional organocatalysts, such as thiourea-cinchona alkaloids, have been developed for the highly enantioselective conjugate addition of nucleophiles like simple alkyl thiols to N-enoyl oxazolidinones.[15][16]

Chapter 3: The Endgame: Auxiliary Cleavage

A key advantage of the Evans methodology is the ability to cleave the auxiliary under various mild conditions to yield different, synthetically valuable functional groups, typically without epimerization of the newly formed stereocenter.[4]

Mechanism of Selective Cleavage: The choice of nucleophile dictates the cleavage outcome. For hydrolysis, lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, is the reagent of choice.[17][18] The hydroperoxide anion (OOH⁻) is a soft nucleophile that preferentially attacks the more electrophilic exocyclic amide carbonyl over the endocyclic carbamate carbonyl. This selectivity is crucial, as attack at the carbamate carbonyl would lead to an undesired ring-opened hydroxyamide byproduct.[17][18]

Caption: Common cleavage methods to convert N-acyloxazolidinones into various chiral products.

Protocol 4: Hydrolytic Cleavage to a Carboxylic Acid

-

The N-acyloxazolidinone (1.0 equiv.) is dissolved in a 4:1 mixture of THF and water and cooled to 0 °C.

-

Aqueous hydrogen peroxide (30%, 4.0 equiv.) is added, followed by the dropwise addition of aqueous LiOH (e.g., 0.8 M, 2.0 equiv.).[9]

-

The mixture is stirred at 0 °C for 1-2 hours until the starting material is consumed.

-

The reaction is quenched by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, ~5 equiv.) to reduce the excess peroxide.

-

After stirring for 20 minutes, the THF is removed under reduced pressure. The aqueous residue is extracted with an organic solvent (e.g., CH₂Cl₂) to recover the chiral auxiliary.

-

The aqueous layer is acidified to pH 1-2 with dilute HCl and then extracted multiple times with an organic solvent to isolate the desired carboxylic acid.

Other Cleavage Transformations:

-

To Alcohols: Reductive cleavage using lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding primary alcohol.[8]

-

To Amides: Direct aminolysis provides a sustainable, catalyst-free route to chiral amides.[6]

-

To Thioesters: Reagents like lithium benzylmercaptide (LiSBn) can achieve cleavage to thioesters.[17] Alternatively, specialized cysteine-derived auxiliaries can undergo an intramolecular N-to-S acyl transfer to furnish thioesters under mild conditions.[13]

Chapter 4: Applications in Pharmaceutical and Natural Product Synthesis

The reliability of N-acyloxazolidinone chemistry has made it a go-to strategy in complex molecule synthesis. Its application is frequently found in the early stages of drug discovery and in the elegant total syntheses of biologically active natural products.[2] For example, the core stereocenters of numerous polyketide natural products have been installed using iterative Evans aldol additions. The synthesis of synoxazolidinones A and B, marine natural products with antimicrobial activity, also features this chemistry.[19] Furthermore, the oxazolidinone ring itself is a key pharmacophore in several classes of antibiotics, such as linezolid, making these synthetic methods relevant for both chiral control and core scaffold construction.[20][21][22]

Conclusion

More than four decades after their introduction, N-acyloxazolidinones remain a pillar of asymmetric synthesis. Their power lies in the predictable and high-fidelity transfer of stereochemical information. The vast body of literature, coupled with well-established and optimized protocols for their attachment, diastereoselective manipulation, and cleavage, provides chemists with a trusted and versatile toolkit. For professionals in drug development and total synthesis, mastering the application of Evans auxiliaries is not merely an academic exercise; it is an enabling strategy that opens the door to the efficient and stereocontrolled construction of the complex chiral molecules that drive scientific innovation.

References

-

G. S. L. Lamarche, M. D. Smith, J. D. Moseley, S. A. May, J. M. Cox, T. S. G. S. T. S. G. S. T. S. G. S. T. S. G. S. T. S. G. S., & Spivey, A. C. (2010). Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters, 12(18), 4102-4105. [Link]

-

Wang, J., Li, H., Zu, L., Jiang, W., Xie, H., & Wang, W. (2009). Catalytic Asymmetric Conjugate Addition of Simple Alkyl Thiols to Alpha,beta-Unsaturated N-acylated oxazolidin-2-ones With Bifunctional Catalysts. PubMed. [Link]

-

ChemistryViews.org. (2018). N-Acylation of Oxazolidinones. ChemistryViews. [Link]

-

Gleave, L. R., & Clayden, J. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. [Link]

-

Ta, L., Axelsson, A., & Sundén, H. (2018). N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. ACS Publications. [Link]

-

Unknown Author. (n.d.). Evans Enolate Alkylation-Hydrolysis. University of Rochester. [Link]

-

Unknown Author. (n.d.). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. ACS Publications. [Link]

-

Crimmins, M. T., & Chaudhary, K. (2004). An Improved Procedure for Asymmetric Aldol Additions with N-Acyl Oxazolidinones, Oxazolidinethiones and Thiazolidinethiones. ResearchGate. [Link]

-

Lu, H. R., Geng, H., Ding, G. T., & Huang, P. Q. (2022). Catalyst- and solvent-free aminolysis of the asymmetric derivatives of Evans' chiral N-acyloxazolidinones: enantioselective synthesis of chiral amides and its applications. Green Chemistry, 24(10), 4066-4074. [Link]

-

Wang, J., Li, H., Zu, L., Jiang, W., Xie, H., & Wang, W. (2009). Catalytic Asymmetric Conjugate Addition of Simple Alkyl Thiols to α,β-Unsaturated N-Acylated Oxazolidin-2-ones with Bifunctional Catalysts. PMC - NIH. [Link]

-

Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. ResearchGate. [Link]

-

Heravi, M. M., Zadsirjan, V., & Lashkari, T. (2020). Oxazolidinones as chiral auxiliaries in the asymmetric 1,4-conjugate addition reaction applied to the total synthesis of natural products: A supplemental mini-review. Figshare. [Link]

-

Unknown Author. (2004). N-Acyl-2-benzoxazolinones in titanium-mediated aldol reactions. ElectronicsAndBooks. [Link]

-

Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Williams College. [Link]

-

Stevens, J. M., Parra-Rivera, A. C., Dixon, D. D., Beutner, G. L., DelMonte, A. J., Frantz, D. E., ... & Talley, M. R. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. [Link]

-

di Mola, A., et al. (n.d.). The stereochemistry of the addition of chlorotitanium enolates of N-acyl oxazolidin-2-ones to 5- and 6- membered N-acyliminium ions. SciELO. [Link]

-

Unknown Author. (n.d.). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkat USA. [Link]

-

Heravi, M. M., Zadsirjan, V., & Lashkari, T. (2020). Oxazolidinones as Chiral Auxiliaries in the Asymmetric 1,4-Conjugate Addition Reaction Applied to the Total Synthesis of Natural Products: A Supplemental Mini-Review. ResearchGate. [Link]

-

Peris, G., et al. (2007). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. MDPI. [Link]

-

Avenoza, A., Busto, J. H., Canal, N., Peregrina, J. M., & Sucunza, D. (2008). Chiral N-acyloxazolidines: synthesis, structure, and mechanistic insights. PubMed. [Link]

-

Kim, S., & Kim, D. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. NIH. [Link]

-

O'Rourke, T. D., Bratton, T. N., & Wuest, W. M. (2014). A rapid synthesis of 4-oxazolidinones: total synthesis of synoxazolidinones A and B. PubMed. [Link]

-

Singh, V. K., & Singh, S. (2022). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. ResearchGate. [Link]

-

Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [Link]

-

Davies, S. G., & Roberts, P. M. (2011). Oxazinanones as chiral auxiliaries: synthesis and evaluation in enolate alkylations and aldol reactions. PubMed. [Link]

-

Myers, A. G. (n.d.). Asymmetric Alkylation of Enolates. Harvard University. [Link]

-

Unknown Author. (2025). In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed. Dipòsit Digital de la Universitat de Barcelona. [Link]

-

Kim, S., & Kim, D. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. [Link]

-

Unknown Author. (1998). A convenient and practical method for N-acylation of 2-oxazolidinone chiral auxiliaries with acids. Semantic Scholar. [Link]

-

Nazari, A. (2021). Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis. SciSpace. [Link]

-

Els, S. P., et al. (2025). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. PubMed Central. [Link]

-

Merazka, H., et al. (2025). Synthesis of Substituted N-aryl-N-Sulfamoyloxazolidin-2-ones with Potential Antibacterial Activity. ResearchGate. [Link]

-

Unknown Author. (n.d.). Oxazolidinones as versatile scaffolds in medicinal chemistry. PMC - NIH. [Link]

-

Unknown Author. (n.d.). Exploring the Versatility of Oxazolidinone Derivatives in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Catalyst- and solvent-free aminolysis of the asymmetric derivatives of Evans’ chiral N-acyloxazolidinones: enantioselective synthesis of chiral amides and its applications - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. figshare.com [figshare.com]

- 8. uwindsor.ca [uwindsor.ca]

- 9. chemistry.williams.edu [chemistry.williams.edu]

- 10. N-Acylation of Oxazolidinones - ChemistryViews [chemistryviews.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Catalytic asymmetric conjugate addition of simple alkyl thiols to alpha,beta-unsaturated N-acylated oxazolidin-2-ones with bifunctional catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Catalytic Asymmetric Conjugate Addition of Simple Alkyl Thiols to α,β-Unsaturated N-Acylated Oxazolidin-2-ones with Bifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. connectsci.au [connectsci.au]

- 18. pubs.acs.org [pubs.acs.org]

- 19. A rapid synthesis of 4-oxazolidinones: total synthesis of synoxazolidinones A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. arkat-usa.org [arkat-usa.org]

- 21. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to (R)-3-Acetyl-4-benzyloxazolidin-2-one: A Cornerstone Chiral Auxiliary

Introduction: The Role and Reason for Spectroscopic Scrutiny

(R)-3-Acetyl-4-benzyloxazolidin-2-one is a paramount member of the Evans' chiral auxiliaries, a class of compounds that has revolutionized asymmetric synthesis.[][2] Derived from D-phenylalanine, this auxiliary provides a robust and predictable platform for controlling stereochemistry in a multitude of carbon-carbon bond-forming reactions, including aldol additions and alkylations.[3] The success of these stereoselective transformations hinges on the covalent attachment of a substrate to the chiral auxiliary, which then directs the approach of a reactant to one of the two diastereotopic faces of the molecule.

Given its critical role, unequivocal confirmation of the structure and purity of (R)-3-Acetyl-4-benzyloxazolidin-2-one is a prerequisite for any synthetic application. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. We will move beyond a simple recitation of data, offering insights into the causal relationships between the molecular structure and the resulting spectral features, thereby providing researchers with a self-validating framework for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework

NMR spectroscopy serves as the primary tool for the complete structural elucidation of (R)-3-Acetyl-4-benzyloxazolidin-2-one in solution. Both ¹H and ¹³C NMR provide a detailed picture of the hydrogen and carbon environments, respectively, while coupling patterns in ¹H NMR reveal crucial information about the connectivity and stereochemical relationships between adjacent protons.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol ensures reproducibility and accuracy in data acquisition.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of (R)-3-Acetyl-4-benzyloxazolidin-2-one and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). The use of CDCl₃ is standard for small organic molecules due to its excellent solubilizing properties and the presence of a residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C) that serves as an internal reference.

-

Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A greater number of scans (typically 128 or more) is required due to the lower natural abundance of the ¹³C isotope.

Figure 1: Standard workflow for NMR sample preparation and data acquisition.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum of (R)-3-Acetyl-4-benzyloxazolidin-2-one is highly characteristic. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl groups and the anisotropic effect of the benzene ring. Note that the spectrum of the (R)-enantiomer is identical to that of the (S)-enantiomer.[4]

Table 1: ¹H NMR Data for (R)-3-Acetyl-4-benzyloxazolidin-2-one (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.38 - 7.20 | m | - | 5H | Ar-H |

| 4.75 - 4.65 | m | - | 1H | N-CH |

| 4.29 - 4.19 | m | - | 2H | O-CH ₂ |

| 3.33 | dd | J = 13.4, 3.3 | 1H | Ph-CH ₂ (diastereotopic) |

| 2.79 | dd | J = 13.4, 9.6 | 1H | Ph-CH ₂ (diastereotopic) |

| 2.56 | s | - | 3H | CH ₃-C=O |

Data sourced from public databases for the corresponding (S)-enantiomer, which is spectrally identical.[4]

Detailed Analysis:

-

Aromatic Protons (δ 7.38 - 7.20): The five protons of the benzyl group's phenyl ring appear as a complex multiplet. This is typical for a monosubstituted benzene ring where the ortho, meta, and para protons have slightly different chemical environments.

-

Oxazolidinone Ring Protons (δ 4.75 - 4.20):

-

The single proton at the C4 chiral center (N-CH ) is found around δ 4.70. It is coupled to the adjacent protons of the benzyl CH₂ and the ring O-CH₂ groups, resulting in a multiplet.

-

The two protons on the C5 carbon (O-CH₂ ) appear as a multiplet between δ 4.29 and 4.19.

-

-

Benzylic Protons (δ 3.33 and 2.79): These two protons are diastereotopic due to their proximity to the C4 stereocenter. This means they are chemically non-equivalent and resonate at different chemical shifts. They couple with each other (geminal coupling, J ≈ 13.4 Hz) and with the C4 proton, resulting in two distinct doublets of doublets (dd). This diastereotopicity is a hallmark of chirality in the molecule.

-

Acetyl Protons (δ 2.56): The three protons of the acetyl methyl group appear as a sharp singlet. Their isolation from other protons (no coupling partners within three bonds) and their position on a carbon adjacent to a carbonyl group account for this appearance and chemical shift.

¹³C NMR Spectral Data & Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Table 2: ¹³C NMR Data for (R)-3-Acetyl-4-benzyloxazolidin-2-one (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 170.2 | C =O (Acetyl) |

| 153.3 | C =O (Oxazolidinone) |

| 135.4 | Ar-C (Quaternary) |

| 129.4 | Ar-C H |

| 128.9 | Ar-C H |

| 127.3 | Ar-C H |

| 66.2 | O-C H₂ |

| 55.1 | N-C H |

| 37.8 | Ph-C H₂ |

| 23.8 | C H₃-C=O |

Data sourced from public databases for the corresponding (S)-enantiomer.[4][5]

Detailed Analysis:

-

Carbonyl Carbons (δ 170.2, 153.3): Two distinct signals appear in the downfield region characteristic of sp² carbonyl carbons. The acetyl carbonyl is typically found further downfield than the carbamate-like carbonyl of the oxazolidinone ring.

-

Aromatic Carbons (δ 135.4 - 127.3): Four signals are observed for the six carbons of the benzene ring. The quaternary carbon (attached to the CH₂ group) is a single, less intense peak at δ 135.4. The other three peaks represent the pairs of ortho, meta, and the single para carbons.

-

Aliphatic Carbons (δ 66.2, 55.1, 37.8, 23.8): These signals correspond to the remaining sp³ hybridized carbons. The C5 carbon (O-CH₂ ) is the most deshielded due to its direct attachment to oxygen. The C4 carbon (N-CH ) is attached to nitrogen, and the benzylic carbon (Ph-CH₂ ) is adjacent to the aromatic ring. The acetyl methyl carbon (CH₃ ) is the most upfield, as expected.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups by measuring their characteristic vibrational frequencies. For (R)-3-Acetyl-4-benzyloxazolidin-2-one, the most informative regions of the spectrum are those corresponding to carbonyl stretching and C-H stretching.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common technique for solid samples that requires minimal preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.

-

Sample Analysis: Place a small amount of the solid compound onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

Figure 2: General workflow for ATR-FTIR analysis.

IR Spectral Data & Interpretation

The IR spectrum is dominated by strong absorptions from the two carbonyl groups.

Table 3: Key IR Absorption Frequencies for (R)-3-Acetyl-4-benzyloxazolidin-2-one

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3050 - 3000 | Medium-Weak | C-H Stretch (Aromatic sp²) |

| ~2950 - 2850 | Medium-Weak | C-H Stretch (Aliphatic sp³) |

| ~1780 | Strong, Sharp | C=O Stretch (Oxazolidinone) |

| ~1695 | Strong, Sharp | C=O Stretch (Amide - Acetyl) |

| ~1600, ~1490 | Medium-Weak | C=C Stretch (Aromatic Ring) |

| ~1370 | Strong | C-N Stretch |

| ~1210 | Strong | C-O Stretch |

Reference frequencies are based on data from public databases and established correlation tables.[4][6][7]

Detailed Analysis:

-

C-H Stretching Region (>3000 cm⁻¹ and <3000 cm⁻¹): The absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds on the sp²-hybridized carbons of the benzene ring.[8] The bands just below 3000 cm⁻¹ arise from the C-H bonds on the sp³-hybridized carbons of the benzyl and acetyl groups.[9]

-

Carbonyl Stretching Region (1800-1650 cm⁻¹): This is the most diagnostic region of the spectrum.

-

Oxazolidinone C=O (~1780 cm⁻¹): The five-membered ring introduces ring strain, which shifts the carbonyl stretching frequency to a higher wavenumber compared to a typical acyclic ester or carbonate. This high-frequency absorption is a key identifier for the oxazolidinone ring system.[10]

-

Amide C=O (~1695 cm⁻¹): The acetyl group forms an amide linkage with the oxazolidinone nitrogen. This tertiary amide carbonyl absorbs at a lower frequency than the ring carbonyl. The position is characteristic of acyclic amides.[9] The presence of two distinct, strong carbonyl peaks is definitive proof of the acylated oxazolidinone structure.

-

-

Fingerprint Region (<1500 cm⁻¹): This region contains a complex series of absorptions from C-C, C-O, and C-N stretching and bending vibrations. While difficult to assign individually, the strong bands around 1370 cm⁻¹ and 1210 cm⁻¹ are consistent with C-N and C-O stretching vibrations within the molecule's framework.[8]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern upon ionization. Electron Impact (EI) or Electrospray Ionization (ESI) are common methods.

Experimental Protocol: Electrospray Ionization (ESI-MS)

ESI is a soft ionization technique well-suited for polar molecules, often providing a clear signal for the molecular ion.

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid or sodium acetate may be added to promote the formation of protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

-

Infusion: The solution is infused into the ESI source at a constant flow rate using a syringe pump.

-

Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. As the solvent evaporates, ions are released into the gas phase.

-

Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Figure 3: Simplified workflow for ESI-Mass Spectrometry.

Mass Spectrum Analysis & Fragmentation Pathways

The molecular formula of (R)-3-Acetyl-4-benzyloxazolidin-2-one is C₁₂H₁₃NO₃.

-

Molecular Weight: 219.24 g/mol

-

Exact Mass: 219.08954 Da[4]

In a typical positive-ion ESI spectrum, one would expect to observe the protonated molecule [M+H]⁺ at m/z = 220.0968 or the sodiated adduct [M+Na]⁺ at m/z = 242.0789.

Under harsher ionization conditions (like EI) or tandem MS (MS/MS), fragmentation occurs, providing structural clues. The energetically unstable molecular ion will break apart into smaller, more stable charged fragments and neutral radicals.[11]

Table 4: Plausible Fragment Ions in the Mass Spectrum

| m/z | Proposed Fragment Structure | Neutral Loss |

| 219 | [C₁₂H₁₃NO₃]⁺˙ | Molecular Ion (M⁺˙) |

| 177 | [C₁₀H₁₁NO₂]⁺˙ | CH₂=C=O (Ketene) |

| 128 | [C₈H₆NO]⁺ | CH₃CO• + H• |

| 91 | [C₇H₇]⁺ | C₅H₆NO₃• |

| 43 | [CH₃CO]⁺ | C₁₀H₁₀NO₂• |

Plausible Fragmentation Pathway:

The fragmentation of N-acyloxazolidinones is often initiated by cleavage of the bonds adjacent to the carbonyl groups, which are the most labile sites.[12][13]

-

Loss of Ketene: A primary fragmentation pathway involves the loss of the acetyl group as ketene (CH₂=C=O, 42 Da), leading to the fragment of the parent (R)-4-Benzyl-2-oxazolidinone at m/z 177.

-

Formation of the Tropylium Ion: Cleavage of the bond between the benzyl group and the oxazolidinone ring is highly favorable. This generates the stable tropylium cation, [C₇H₇]⁺, which gives a very common and often intense peak at m/z 91 for benzyl-containing compounds.

-

Formation of the Acylium Ion: Cleavage of the N-acyl bond can generate a stable acylium ion, [CH₃CO]⁺, at m/z 43.

Figure 4: Key fragmentation pathways for (R)-3-Acetyl-4-benzyloxazolidin-2-one.

Conclusion

The spectroscopic characterization of (R)-3-Acetyl-4-benzyloxazolidin-2-one provides a unique and definitive fingerprint for this vital synthetic tool. ¹H NMR confirms the connectivity and stereochemical environment, highlighted by the diastereotopic benzylic protons. ¹³C NMR verifies the carbon skeleton, while IR spectroscopy provides immediate confirmation of the two distinct carbonyl functional groups. Finally, mass spectrometry confirms the molecular weight and reveals predictable fragmentation patterns rooted in the molecule's structure. Together, these techniques provide a comprehensive and self-validating system for identity and purity assessment, empowering researchers to proceed with confidence in their asymmetric syntheses.

References

-

PubChem. (S)-(+)-3-Acetyl-4-benzyl-2-oxazolidinone. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. [Link]

-

Takacs, J. M., Jaber, M. R., & Vellekoop, A. S. (1996). Preparation of Chiral Oxazolidin-2-ones and Vicinal Amino Alcohols. The Journal of Organic Chemistry. ACS Publications. [Link]

-

Clark, J. (2022). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

-

University of Chemistry and Technology, Prague. Table of Characteristic IR Absorptions. [Link]

-

Science Ready. (2023). Mass Spectrometry Fragmentation Patterns. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

LibreTexts. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

-

MDPI. (2022). Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations. [Link]

-

University of Colorado Boulder. Infrared Spectroscopy Table. [Link]

-

Royal Society of Chemistry. (2019). Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

ChemComplete. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. [Link]

-

SpectraBase. (S)-(+)-3-acetyl-4-benzyl-2-oxazolidinone - Optional[13C NMR] - Spectrum. [Link]

-

PubChem. 4-Benzyl-1,3-oxazolidin-2-one. National Center for Biotechnology Information. [Link]

-

PubChem. (R)-4-Benzyl-2-oxazolidinone. National Center for Biotechnology Information. [Link]

-

National Institutes of Health. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. [Link]

-

SpectraBase. (S)-4-Benzyl-2-oxazolidinone - Optional[FTIR] - Spectrum. [Link]

Sources

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. (S)-(+)-3-Acetyl-4-benzyl-2-oxazolidinone | C12H13NO3 | CID 735929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 10. www1.udel.edu [www1.udel.edu]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scienceready.com.au [scienceready.com.au]

The Conformational Landscape of N-acyl-4-benzyloxazolidinones: A Technical Guide to Stereochemical Control

Abstract

N-acyl-4-benzyloxazolidinones, cornerstone chiral auxiliaries in modern asymmetric synthesis, owe their remarkable stereodirecting power to a well-defined and predictable conformational bias. This technical guide provides an in-depth exploration of the conformational analysis of these auxiliaries, elucidating the structural and electronic factors that govern their three-dimensional architecture. We will dissect the preferred conformations in both the ground state and the critical enolate intermediates, supported by data from Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and computational modeling. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage a deep, mechanistic understanding of these auxiliaries to achieve optimal stereochemical outcomes in complex synthetic endeavors.

Introduction: The Power of Conformational Control

The Evans oxazolidinone auxiliaries have revolutionized asymmetric synthesis, providing a robust and predictable method for the stereoselective construction of carbon-carbon bonds.[1] The efficacy of these chiral auxiliaries is not merely a consequence of the presence of a stereocenter, but rather stems from the rigid and predictable conformation that the entire N-acyl-oxazolidinone system adopts. This conformational rigidity allows the substituent at the C4 position to effectively shield one face of the reactive enolate, thereby directing incoming electrophiles to the opposite face with high fidelity.[2]

Among the various Evans auxiliaries, the (S)-4-benzyl-2-oxazolidinone and its (R)-enantiomer are particularly prevalent, finding widespread use in the synthesis of complex natural products and pharmaceutical agents.[3] Understanding the precise conformational preferences of N-acyl derivatives of this auxiliary is paramount for predicting and rationalizing the stereochemical outcome of a wide range of asymmetric transformations, including alkylations and aldol reactions.

This guide will delve into the key conformational models, the experimental and computational techniques used to validate them, and the practical implications for synthetic planning.

Foundational Principles of Conformational Bias

The stereodirecting capacity of N-acyl-4-benzyloxazolidinones is governed by a confluence of steric and electronic effects that dictate a favored low-energy conformation. Two primary conformational features are critical: the orientation of the N-acyl group relative to the oxazolidinone ring, and the spatial disposition of the C4-benzyl substituent.

The Antiperiplanar Conformation of the N-Acyl Group

In the ground state, the N-acyl group predominantly adopts an antiperiplanar conformation relative to the oxazolidinone ring. This arrangement, where the two carbonyl groups are oriented approximately 180° away from each other, serves to minimize unfavorable dipole-dipole interactions. The repulsive forces between the lone pairs of the oxygen atoms are significant, and this anti-periplanar arrangement represents the lowest energy state. Computational studies, including Density Functional Theory (DFT), have consistently shown this conformation to be significantly more stable than the corresponding syn-periplanar conformation.

dot graph Conformational_Isomers { layout=neato; node [shape=none, margin=0]; edge [arrowhead=vee, arrowsize=0.8, color="#5F6368"];

// Antiperiplanar Conformer anti [label=<

Antiperiplanar (Favored)

Antiperiplanar (Favored)

];

// Syn-periplanar Conformer syn [label=<

Syn-periplanar (Disfavored)

Syn-periplanar (Disfavored)

];

// Equilibrium Arrow anti -- syn [dir=both, label="ΔE", fontcolor="#EA4335", pos="2.5,0.5!"]; } // This is a placeholder for a real chemical structure image. // In a real implementation, the IMG SRC would point to actual generated images // of the antiperiplanar and syn-periplanar conformers. // For the purpose of this example, I will proceed with the DOT script as if the images exist.

The Role of the C4-Benzyl Group in Facial Shielding

The substituent at the C4 position is the primary stereocontrolling element. In the case of the 4-benzyloxazolidinone, the bulky benzyl group orients itself in a pseudo-equatorial position to minimize steric strain with the oxazolidinone ring.[2] This preferred orientation is critical as it effectively blocks one of the diastereotopic faces of the corresponding enolate.

The Key Intermediate: The Chelated (Z)-Enolate

The high degree of stereoselectivity observed in reactions of N-acyl-4-benzyloxazolidinones is cemented upon formation of the enolate. Deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) selectively generates the (Z)-enolate. This enolate is not a freely rotating species; instead, the metal cation (e.g., Li⁺) forms a rigid, five-membered chelate ring by coordinating to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring.[2]

This chelation locks the conformation of the system, forcing the C4-benzyl group to project outwards, creating a formidable steric barrier on the si-face of the enolate (for the (4S)-auxiliary). Consequently, incoming electrophiles are forced to approach from the less hindered re-face, leading to a predictable and highly diastereoselective bond formation.[2]

// Starting Material Start [label=<

N-Acyl-4-benzyloxazolidinone Antiperiplanar Conformation

];

// Enolate Enolate [label=<

(Z)-Enolate Rigid Chelated Structure Benzyl group blocks one face

];

// Electrophilic Attack Product [label=<

Alkylated Product High Diastereoselectivity

];

// Workflow Start -> Enolate [label=" Base (e.g., LDA)"]; Enolate -> Product [label=" Electrophile (E+)"];

caption [label="Experimental Workflow for Stereoselective Alkylation", shape=plaintext, fontcolor="#202124"]; } // Caption: Stereoselective alkylation workflow.

Experimental and Computational Corroboration

The conformational models described above are not merely theoretical constructs; they are firmly grounded in extensive experimental and computational evidence.

Single-Crystal X-ray Diffraction

| Torsion Angle | Value (°) | Implication |

| C(benzyl)-C(benzylic)-C4-N3 | 177.06 | Antiperiplanar arrangement, positioning the benzyl group for facial shielding.[4] |

| C(benzyl)-C(benzylic)-C4-C5 | 66.22 | Defines the gauche interaction within the ring system.[4] |

| O=C(acyl)-N-C(ring)=O | ~180 (predicted) | Minimization of dipole-dipole repulsion (in the absence of chelation). |

Table 1: Key Dihedral Angles from a Representative Crystal Structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), is a powerful tool for elucidating solution-state conformations. NOESY experiments detect through-space correlations between protons that are in close proximity (< 5 Å), providing direct evidence of the spatial arrangement of different parts of the molecule.[5]

For an N-acyl-4-benzyloxazolidinone, a NOESY spectrum would be expected to show correlations between the C4-proton and protons of the benzyl group, as well as between the protons of the acyl group and the C4-proton. The presence or absence of specific cross-peaks can confirm the preferred rotamer of the benzyl group and the antiperiplanar nature of the acyl substituent.

Computational Modeling (DFT)

Density Functional Theory (DFT) calculations allow for the in-silico determination of minimum energy conformations and the energetic barriers to bond rotation. Numerous studies on N-acyloxazolidinones have used DFT to calculate the energy difference between the syn-periplanar and anti-periplanar conformers. These studies consistently find the anti-periplanar conformer to be more stable by several kcal/mol, confirming that it is the overwhelmingly dominant species in solution.[6] DFT is also instrumental in modeling the structure of the chelated (Z)-enolate and the transition states of subsequent reactions, providing a theoretical basis for the observed high diastereoselectivities.[7]

Experimental Protocols

Protocol for Conformational Analysis by 2D NOESY NMR

This protocol outlines the steps for acquiring and analyzing a 2D NOESY spectrum to probe the solution-state conformation of an N-acyl-4-benzyloxazolidinone.

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified N-acyl-4-benzyloxazolidinone in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality NMR tube.

-

Ensure the sample is free of paramagnetic impurities by filtering through a small plug of Celite if necessary.

-

Degas the sample by bubbling with an inert gas (e.g., argon) for several minutes to remove dissolved oxygen, which can interfere with the NOE effect.

-

-

NMR Data Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum to identify the chemical shifts of all protons.

-

Set up a phase-sensitive 2D NOESY experiment.

-

Key Parameters:

-